1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

描述

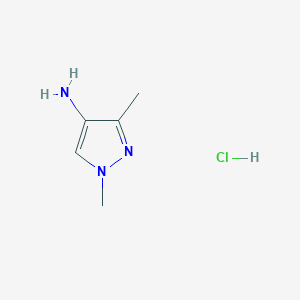

1,3-Dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex heterocyclic systems.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 1,3-dimethyl-1H-pyrazole with hydrazine hydrate under acidic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to ensure high purity .

化学反应分析

Nucleophilic Substitution Reactions

The amine group in 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride enables nucleophilic substitution. A key example involves reactions with methylamine under controlled conditions:

- Reagents/Conditions : Methylamine (2 equivalents), tetrahydrofuran (THF), room temperature .

- Product : Selective formation of 4-methylamino derivatives via displacement of chlorine atoms in dichloro precursors .

- Mechanism : The reaction proceeds through regioselective attack at the pyrimidine ring’s 4-position, confirmed by X-ray diffraction .

Table 1: Substitution Reaction Outcomes

| Substrate | Nucleophile | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Dichloro derivative | Methylamine | THF, rt, 2.5 h | 71% |

Oxidation Reactions

Pyrazole derivatives are susceptible to oxidation. While direct data for this compound is limited, analogous reactions suggest:

- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous/organic solvents .

- Product : Formation of pyrazole oxides via electron-rich ring oxidation .

- Notes : Selectivity depends on steric and electronic factors of substituents .

Reduction Reactions

Reductive pathways are critical for modifying functional groups:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous THF .

- Conditions : Hydrogenation at 90 psig H₂, 30°C, yields >95% conversion .

- Product : Reduction of nitro or halogenated intermediates to amines .

Table 2: Reduction Conditions and Outcomes

| Starting Material | Reducing Agent | Pressure/Temp | Conversion | Reference |

|---|---|---|---|---|

| Chlorinated intermediate | H₂ (5% Pt/C) | 90 psig, 30°C | 96.8% |

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

- Reaction : Condensation with aldehydes or ketones under acidic conditions forms pyrazolo[3,4-d]pyrimidines .

- Example : Interaction with dichloro derivatives yields disubstituted pyrimidines with anti-tubercular activity .

Comparative Reactivity with Analogues

Structural modifications influence reactivity:

Table 3: Reactivity Comparison of Pyrazole Derivatives

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Adenosine Receptor Modulation

Research indicates that derivatives of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride can influence adenosine receptors, which are critical in numerous physiological processes. A study explored the affinity and selectivity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives at various adenosine receptor subtypes. Although some synthesized compounds showed high affinity for the hA3 receptor (K_i = 11 nM), they were inactive at the hA2B receptor. This suggests potential therapeutic applications in conditions where modulation of adenosine receptors is beneficial, such as in inflammation and cancer treatment .

Agricultural Applications

Pesticidal Properties

The synthesis and application of this compound have been investigated for its pesticidal properties. A patent describes processes for preparing related compounds that exhibit high selectivity and efficacy as pesticides. The methodologies involve halogenation and reduction reactions that yield compounds with potent activity against agricultural pests . These findings highlight the compound’s potential role in developing new agrochemicals that are both effective and environmentally friendly.

Material Science

Polymeric Composites

In materials science, this compound has been studied for its incorporation into polymeric matrices to enhance material properties. Research indicates that integrating this compound into polymers can improve thermal stability and mechanical strength. Such modifications are crucial for developing advanced materials used in various applications, including coatings and composites .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves several chemical processes that ensure high purity and yield. A notable method includes the use of palladium or platinum catalysts under controlled conditions to achieve selective halogenation and reduction of precursor compounds . The efficiency of these methods is documented through various experimental setups that demonstrate yields exceeding 90% under optimized conditions.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Adenosine Receptor Affinity | High selectivity for hA3 receptor; inactivity at hA2B receptor | Potential therapeutic applications in targeting inflammation and cancer |

| Pesticidal Efficacy | Effective against specific agricultural pests with minimal environmental impact | Development of new eco-friendly pesticides |

| Material Enhancement | Improved thermal stability when integrated into polymer matrices | Advancements in the durability and application range of polymeric materials |

作用机制

The mechanism of action of 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

相似化合物的比较

Similar Compounds

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: Similar structure with an ethyl group instead of a methyl group.

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amino group.

4-Amino-1H-pyrazole: Lacks the methyl groups present in 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups and an amino group on the pyrazole ring provides distinct chemical properties that can be leveraged in various synthetic and biological applications .

生物活性

1,3-Dimethyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound (C5H9N3·HCl) features a pyrazole ring, which is known for its pharmacological significance. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of LRRK2 kinase activity, which is implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition can potentially mitigate the progression of such diseases by preventing neuronal cell death .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines:

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties. Research indicates that derivatives containing pyrazole moieties demonstrate significant inhibition against various pathogens, including Mycobacterium tuberculosis . This broad-spectrum antimicrobial activity positions it as a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : Inhibition of LRRK2 kinase has been associated with neuroprotection in models of Parkinson's disease. This suggests potential therapeutic applications in neurodegenerative disorders .

- Cytotoxicity Studies : A series of synthesized derivatives were tested for their cytotoxic effects on cancer cell lines. The results demonstrated significant growth inhibition and apoptosis induction in treated cells .

- Antioxidant Properties : Some derivatives have shown antioxidant activities, which could contribute to their overall therapeutic efficacy by reducing oxidative stress within cells .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or via Vilsmeier–Haack reactions. For example, 5-chloro derivatives of pyrazole can be synthesized using Vilsmeier–Haack conditions (chlorination with POCl₃/DMF), followed by amination . Optimizing reaction temperature (35–50°C), solvent (DMSO or dichloromethane), and stoichiometry of amines (e.g., dimethylamine) is critical. A base like cesium carbonate enhances nucleophilic substitution efficiency, as seen in analogous pyrazole syntheses . Yield improvements (e.g., from 17% to >50%) require inert atmospheres and controlled pH to minimize side reactions.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

-

X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, confirming bond angles and lattice parameters .

-

NMR spectroscopy : Key signals include:

Proton Environment δ (ppm) Multiplicity Reference Pyrazole C-H 7.2–7.5 Singlet N–CH₃ 2.8–3.1 Singlet - HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 215 for C₆H₁₁N₃Cl) with <2 ppm error .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

- HPLC/LCMS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Retention times should align with reference standards (e.g., tR = 4.2 min at 254 nm) .

- Karl Fischer titration : Quantify hygroscopicity (typical H₂O content <0.5% w/w for hydrochloride salts) .

- Accelerated stability studies : Store at 25°C/60% RH for 6 months; monitor decomposition via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to map electrostatic potential surfaces, identifying electron-deficient C4 positions susceptible to substitution .

- Molecular docking : Analyze binding affinities with biological targets (e.g., kinases) using AutoDock Vina. Pyrazole rings show π-π stacking with aromatic residues (e.g., Tyr185 in EGFR) .

Q. What strategies resolve contradictions in spectroscopic data for hydrochloride salts of pyrazole derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic proton exchange broadening by acquiring spectra at 25°C and −40°C .

- IR spectroscopy : Differentiate free amine (N–H stretch ~3300 cm⁻¹) from protonated forms (broad band ~2500 cm⁻¹) .

- Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries to identify discrepancies in tautomeric forms .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological assays?

Methodological Answer:

- Solubility studies : Use shake-flask method in PBS (pH 7.4). Hydrochloride salts typically exhibit 10–20× higher solubility (e.g., 45 mg/mL) vs. free bases .

- Permeability assays : Perform Caco-2 cell monolayers to measure Papp (logP ≈ 1.2 for hydrochloride vs. 2.1 for free base) .

Q. What are the mechanistic implications of substituent effects on the pyrazole ring in catalytic applications?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at C4, enhancing cross-coupling yields (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Steric effects : 1,3-Dimethyl groups reduce rotational freedom, stabilizing transition states in Heck reactions .

属性

IUPAC Name |

1,3-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)3-8(2)7-4;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOGXPGAEYKUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506902 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147222-02-3 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。